HKI-357 dimaleate
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Overview
Description
HKI-357 dimaleate is a potent, dual irreversible inhibitor of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor 2 (ERBB2). It is known for its ability to suppress ligand-induced EGFR autophosphorylation and cell proliferation in cells containing specific mutations .
Preparation Methods
The synthesis of HKI-357 dimaleate involves multiple steps, including the formulation of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles. The compound is typically formulated in a mixture of 0.5% methylcellulose and 2.0% polysorbate-80 (Tween-80) and administered orally . Industrial production methods are not extensively documented, but the compound is synthesized for research purposes and is available in various quantities .
Chemical Reactions Analysis
HKI-357 dimaleate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its inhibitory properties.
Substitution: Substitution reactions, particularly involving the quinoline ring, can lead to the formation of derivatives with different biological activities.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
HKI-357 dimaleate has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of EGFR and ERBB2.
Biology: Employed in cell proliferation assays to understand the role of EGFR and ERBB2 in cell signaling.
Medicine: Investigated for its potential therapeutic effects in cancer treatment, particularly in cancers with EGFR and ERBB2 mutations.
Industry: Utilized in the development of new inhibitors and therapeutic agents targeting EGFR and ERBB2
Mechanism of Action
HKI-357 dimaleate exerts its effects by irreversibly inhibiting EGFR and ERBB2. It suppresses EGFR autophosphorylation at tyrosine 1068, as well as the phosphorylation of AKT and MAPK. This inhibition disrupts downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
HKI-357 dimaleate is unique due to its dual inhibition of both EGFR and ERBB2. Similar compounds include:
Erlotinib: An EGFR inhibitor with a different mechanism of action.
Gefitinib: Another EGFR inhibitor, often compared with this compound for its efficacy in cancer treatment.
Osimertinib: A third-generation EGFR inhibitor that targets specific mutations in EGFR
These compounds differ in their specificity, potency, and clinical applications, highlighting the uniqueness of this compound in targeting both EGFR and ERBB2.
Properties
CAS No. |
915942-25-5 |
---|---|
Molecular Formula |
C39H37ClFN5O11 |
Molecular Weight |
806.2 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;(E)-N-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide |
InChI |
InChI=1S/C31H29ClFN5O3.2C4H4O4/c1-4-40-29-16-26-24(15-27(29)37-30(39)9-6-12-38(2)3)31(21(17-34)18-35-26)36-23-10-11-28(25(32)14-23)41-19-20-7-5-8-22(33)13-20;2*5-3(6)1-2-4(7)8/h5-11,13-16,18H,4,12,19H2,1-3H3,(H,35,36)(H,37,39);2*1-2H,(H,5,6)(H,7,8)/b9-6+;2*2-1- |
InChI Key |
XQJVNEZMRMUPTL-ZMKZOGGKSA-N |
Isomeric SMILES |
CCOC1=C(C=C2C(=C(C=NC2=C1)C#N)NC3=CC(=C(C=C3)OCC4=CC(=CC=C4)F)Cl)NC(=O)/C=C/CN(C)C.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC(=CC=C4)F)Cl)C#N)NC(=O)C=CCN(C)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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